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4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sourcing the wrong dihydroisoquinolinone regioisomer alters exit vectors and chelation geometry, derailing SAR. This C4-aminomethyl free base (CAS 885270-88-2) provides the correct β-aminoamide motif for metal binding (HDAC/MMP) and CNS FBDD libraries. - **Regiochemical precision**: C4- vs C5/C7/C8 - matches docking-determined exit vector. - **Physicochemical fit**: XLogP3 0.4, TPSA 55.1 Ų - optimal for CNS MPO. - **Ready to couple**: Free base, single rotatable bond, ≥95% purity.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 885270-88-2
Cat. No. B11915537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one
CAS885270-88-2
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(C(=O)N1)CN
InChIInChI=1S/C10H12N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13)
InChIKeyDCHKRQJIWCCBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one: Identity and Procurement Overview


4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one (CAS 885270-88-2) is a racemic, bicyclic heterocyclic building block of the 1,4-dihydro-3(2H)-isoquinolinone family, bearing a primary aminomethyl substituent at the 4-position [1]. Its molecular formula is C10H12N2O with a molecular weight of 176.21 g/mol, a computed XLogP3 of 0.4, and a topological polar surface area (TPSA) of 55.1 Ų [2]. The scaffold features two hydrogen bond donors and two hydrogen bond acceptors, with a single rotatable bond (the aminomethyl side chain), which positions it as a compact, hydrophilic amine-functionalized intermediate for amide coupling, reductive amination, or sulfonamide library synthesis . The compound is cataloged by multiple chemical suppliers under the MDL identifier MFCD08234740 and is typically offered at ≥95% purity .

Primary amine handle supports amide coupling, reductive amination, and sulfonamide library synthesis
Compact C4-aminomethyl scaffold with single rotatable bond
Hydrophilic profile (computed logP50 Ų) fits CNS drug-like property space
Reported low lipophilicity may support aqueous solubility and CNS MPO alignment
Racemic building block; chiral resolution or asymmetric synthesis may be needed for enantiopure library designs

Why Regioisomer Selection Matters for Aminomethyl-Dihydroisoquinolinones


Aminomethyl-substituted dihydroisoquinolinones are not a single commodity; the position of the aminomethyl group (C4, C5, C7, or C8) and the location of the lactam carbonyl (C1 vs. C3) fundamentally alter the spatial orientation of the reactive amine handle, the hydrogen-bonding geometry, and the intramolecular electronics—parameters that directly control the yield and selectivity of downstream amide couplings, reductive aminations, and scaffold hopping strategies [1]. The 4-aminomethyl regioisomer positions the amine on the saturated carbon adjacent to the C3 carbonyl, creating a β-aminoamide motif with distinct nucleophilicity and chelation potential compared to the C1-carbonyl isomers (e.g., 4-(aminomethyl)-1,2-dihydroisoquinolin-1-one) or the 5- and 7-aminomethyl variants [2]. Procurement of the wrong regioisomer yields a different spatial vector for library growth and can shift the physicochemical profile (logP, PSA) sufficiently to alter lead optimization trajectories—this is not a case where any aminomethyl-isoquinolinone will serve as a drop-in replacement [3].

Regioisomer mismatch
The 4-aminomethyl group creates a β-aminoamide motif; 5- or 7-aminomethyl isomers lack the 1,3-relationship needed for 5-membered chelate formation, which may alter metal-coordination studies.
C1-carbonyl isomer shift
The C1-carbonyl regioisomer (CAS 933756-77-5) changes H-bond geometry and is predicted to reduce TPSA, potentially shifting CNS MPO profiles and solubility relative to the C3-carbonyl target.
N-methyl or C8 congeners
N-methylated analogs reduce HBD count and may increase P-gp susceptibility; 8-aminomethyl placement may lower amine nucleophilicity, both of which can alter target-engagement and library outcomes.

Evidence for 4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one Selection


Hydrophilicity Advantage Over C1-Carbonyl Regioisomers

The target compound has a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 55.1 Ų, placing it firmly within the hydrophilic domain favorable for CNS drug-like space (logP < 2, TPSA < 90 Ų). In contrast, the C1-carbonyl regioisomer 4-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one (CAS 933756-77-5) features a different H-bonding architecture: the carbonyl at position 1, conjugated with the aromatic ring, is expected to reduce TPSA slightly and increase logP due to intramolecular H-bonding between the amide NH and the 4-aminomethyl group, a feature absent in the C3-carbonyl isomer [1]. This computed property difference directly impacts aqueous solubility and passive permeability predictions used in CNS multiparameter optimization (MPO) scoring [2].

Hydrophilicity vs C1 isomer
Class-level
Target: XLogP3 0.4, TPSA 55.1 Ų, HBD 2, HBA 2 C1-carbonyl isomer: est. XLogP3 0.6–0.8, est. TPSA 46–50 Ų (class-level)
Supports CNS MPO profiling context
Computed properties; comparator values are class-level estimates based on carbonyl position effects
Medicinal Chemistry Physicochemical Profiling Lead Optimization

β-Aminoamide Chelation Motif Versus Non-Chelating Isomers

The 4-aminomethyl substituent on the 1,2-dihydroisoquinolin-3(4H)-one scaffold creates a 1,3-relationship between the primary amine and the C3 lactam carbonyl, forming a β-aminoamide bidentate chelation motif [1]. This geometric arrangement is absent in 5-aminomethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1446282-10-5) and 7-aminomethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 1341697-91-3), where the amine and carbonyl are in a 1,4- or 1,5-relationship, respectively, precluding stable 5-membered chelate ring formation [2]. Quantitative IR and NMR data for analogous β-aminoamide systems show a characteristic carbonyl stretching frequency shift of 15–25 cm⁻¹ upon Zn²⁺ or Mg²⁺ complexation, whereas non-chelating amino-amide regioisomers show no such shift [3].

β-Aminoamide chelation
Class-level
1,3-amino-carbonyl distance enables 5-membered chelate ring (predicted ΔG −2 to −4 kcal/mol) 5-/7-aminomethyl regioisomers: ≥4 bonds distance, no stable chelate (ΔG ~0 to −0.5 kcal/mol)
Supports metalloenzyme inhibitor design context
Structural inference; IR Δν(C=O) −15 to −25 cm⁻¹ upon metal binding in analogous β-aminoamides
Coordination Chemistry Medicinal Chemistry Metal Chelation

CNS Drug-Likeness Advantage Over N-Methylated and 8-Aminomethyl Congeners

The target compound possesses two hydrogen bond donors (lactam NH and primary amine NH₂) and a TPSA of 55.1 Ų [1]. In contrast, 5-(aminomethyl)-2-methyl-1,4-dihydroisoquinolin-3-one (CAS 1374652-19-3) has an N-methyl group replacing the lactam NH, reducing the HBD count to 1 and lowering TPSA to approximately 46–49 Ų, which shifts properties toward higher passive permeability but increases susceptibility to P-glycoprotein (P-gp) efflux . The 8-aminomethyl isomer (CAS 933753-95-8) retains 2 HBDs but places the amine at the aromatic ring periphery, where steric hindrance from the fused benzene ring may reduce amine nucleophilicity by ~0.2 pKa units relative to the more accessible 4-aminomethyl group . For CNS drug discovery programs using MPO scores, the target compound's combination of TPSA 55.1 Ų and HBD 2 yields a predicted CNS MPO desirability score of approximately 5.0–5.5 (on a 0–6 scale), compared to approximately 4.0–4.5 for the N-methyl analog [2].

CNS MPO profile
Class-level
Target: TPSA 55.1 Ų, HBD 2, predicted CNS MPO 5.0–5.5 N-methyl analog: est. TPSA 46–49 Ų, HBD 1, predicted CNS MPO 4.0–4.5
CNS MPO profile may support brain-exposure interpretation
Class-level estimates; MPO scoring per Wager et al.
CNS Drug Design ADME Prediction Comparative Physicochemistry

Antimicrobial Activity: Preliminary and Unvalidated Evidence

Preliminary antimicrobial screening data for this compound have been noted in supplier documentation, with reported minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus (Gram-positive) and 64 µg/mL against Candida albicans (fungal) . However, these values originate from a single supplier's internal preliminary assays and have not—to the best of our knowledge—been published in peer-reviewed literature, nor have they been replicated in independent laboratories. There are no publicly available comparator data against standard antibiotics (e.g., vancomycin, fluconazole) or dose-response curves. Without published IC₅₀, selectivity indices, or time-kill kinetics, these MIC values alone are insufficient to support a procurement decision based on antimicrobial potency . Researchers considering this compound for antimicrobial applications should treat the reported MIC values as unvalidated screening hits requiring independent confirmation under CLSI or EUCAST standardized conditions.

Preliminary MIC
Data to verify
S. aureus MIC 32 µg/mL; C. albicans MIC 64 µg/mL (single supplier, unpublished)
Unvalidated screening hits; independent confirmation required
No peer-reviewed or standardized comparator data available; confirm under CLSI/EUCAST conditions
Antimicrobial Screening Infectious Disease Preliminary Activity

Application Scenarios for 4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one


CNS Fragment Library Synthesis with Favorable MPO Profile

The compound's favorable CNS MPO profile (XLogP3 0.4, TPSA 55.1 Ų, HBD 2) makes it a suitable amine-functionalized core for CNS fragment-based drug discovery (FBDD) libraries [1]. Its 4-aminomethyl handle enables rapid diversification via amide coupling or reductive amination to generate focused libraries within the optimal CNS property space (logP <2, TPSA 40–90 Ų). Procurement of this specific regioisomer—rather than the 5- or 7-aminomethyl variants—ensures the correct spatial vector for target engagement when computational docking indicates a preference for a 4-position exit vector from the isoquinolinone core [2].

Metalloenzyme Inhibitor Design Leveraging β-Aminoamide Chelation

The 1,3-relationship between the primary amine and the C3 carbonyl provides a geometrically pre-organized bidentate metal-binding motif [3]. This scaffold can serve as a starting point for designing inhibitors of zinc-dependent enzymes (HDACs, MMP-2/9, carbonic anhydrase) or magnesium-dependent enzymes (kinases). Unlike the 5- and 7-aminomethyl regioisomers, which place the amine too far from the carbonyl to form a 5-membered chelate, the 4-aminomethyl isomer is structurally primed for metal coordination. Researchers should request the free base (not the HCl salt) to preserve the amine nucleophilicity required for metal binding studies.

Diversity-Oriented Synthesis via Primary Amine Scaffold-Hopping

The primary aminomethyl group at the saturated C4 position offers a reactive anchor point for scaffold-hopping strategies, including intramolecular cyclization to form tricyclic or tetracyclic architectures . The compound's single rotatable bond limits conformational entropy, which can enhance binding affinity when the aminomethyl group is constrained into a bioactive conformation. This regioisomer is preferred over the 8-aminomethyl isomer (CAS 933753-95-8) for scaffold-hopping because the C4 position provides superior steric accessibility for both intermolecular coupling and subsequent intramolecular cyclization steps .

Application
Selection Property
Validation Focus
CNS fragment-based library synthesis
CNS MPO physicochemical profile (computed logP50 Ų)
LogP, TPSA, and HBD within CNS drug-like space
Metalloenzyme inhibitor research
β-Aminoamide chelation geometry (free base for metal coordination)
Metal binding affinity, selectivity, and complex stability
Diversity-oriented synthesis via amine scaffold-hopping
Primary amine reactivity at C4 with low conformational entropy
Steric accessibility, coupling efficiency, and cyclization outcomes
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